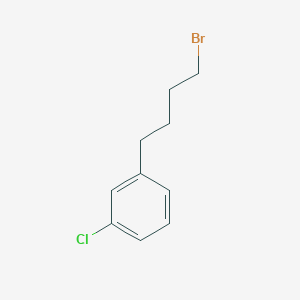

1-(4-Bromobutyl)-3-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromobutyl)-3-chlorobenzene is an organic compound. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a colorless liquid stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in various studies. For instance, 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively . Another study reported the synthesis of 1-(4-bromobutyl)-3-methylimidazolium bromide bonded chitosan modified silica using 1-(4-bromobutyl)-3-methylimidazolium bromide bonding chitosan as a polarity regulator .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its similar compounds. For example, 1-(4-Bromobutyl)-3-methoxybenzene has a molecular formula of C11H15BrO and an average mass of 243.140 Da .Chemical Reactions Analysis

The chemical reactions involving this compound can be inferred from related compounds. For instance, bromobutyl mannopyranosides have been used as both protected and unprotected glycosyl donors both with and without the use of an external activator .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 1-(4-bromobutyl)pyrene has a density of 1.3±0.1 g/cm3 .Scientific Research Applications

Solubility Studies and Crystallization

- The solubility of related bromo-chlorobenzene compounds in various solvents has been extensively studied, providing valuable data for the purification processes by crystallization. For instance, 1-(3-Bromopropoxy)-4-chlorobenzene's solubility in aqueous ethanol mixtures was investigated, revealing that solubility increases with temperature, a finding crucial for optimizing crystallization processes in chemical manufacturing (Jiang et al., 2013).

Dissociative Electron Attachment Studies

- The dissociative electron attachment (DEA) to related bromo-chlorobenzene molecules, like 1-bromo-3-chlorobenzene, has been analyzed. This involves studying the formation of fragment anions and their temperature dependence, crucial for understanding molecular interactions and the stability of these compounds under various conditions (Mahmoodi-Darian et al., 2010).

Spectroscopic Analysis

- The vibrational frequencies and molecular structures of similar bromo-chlorobenzene compounds, like 1-bromo-4-chlorobenzene, have been extensively studied using FT-IR and FT-Raman spectroscopy. This provides insights into the molecular behavior and structural characteristics of these compounds, critical for their application in various scientific fields (Udayakumar et al., 2011).

Vapour Pressure Data Assessment

- Understanding the vapor pressure and thermodynamic properties of bromo-chlorobenzene compounds, such as 1-bromo-4-chlorobenzene, is essential for predicting their behavior in different environmental conditions. This is crucial for their storage, handling, and application in chemical processes (Oonk et al., 1998).

Catalysis and Chemical Reactions

- Bromo-chlorobenzene compounds are used in catalysis and chemical reactions. For example, the bromination of chlorobenzene, a process catalyzed using zeolite, highlights the compound's role in synthesizing brominated products, important for various industrial applications (Singh et al., 1999).

Phase Change Materials

- Chlorobenzene and bromobenzene alloys, with their complete solid state solubility and little deviation from ideality, are considered suitable as phase change materials for cold storage applications, especially for precise temperature control between −31 and −45 °C (Michaud et al., 1996).

Electrochemical Synthesis

- Compounds like chlorobenzene are involved in electrochemical reactions leading to the formation of organoantimony compounds. These reactions are crucial for understanding the electrochemical behavior of halogenated compounds and their potential applications in material science and electronics (Rala, 2019).

Gas Chromatographic Characterization

- Bromo-chlorobenzene compounds have been used in gas chromatography as stationary phases. This application is crucial for analyzing complex mixtures by separating and identifying their components, serving an important role in analytical chemistry and quality control (Baniceru et al., 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-bromobutyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDBMKKJBOFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)